molecular formula GaN B1216216 氮化镓 CAS No. 25617-97-4

氮化镓

货号: B1216216
CAS 编号: 25617-97-4
分子量: 83.73 g/mol
InChI 键: JMASRVWKEDWRBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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作用机制

Gallium Nitride (GaN) is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications in electronics, optoelectronics, and power devices .

Target of Action

GaN primarily targets electronic and optoelectronic devices. It is commonly used in blue light-emitting diodes (LEDs) and laser diodes . GaN’s structure will accept magnesium to form an n-type semiconductor, and silicon or oxygen to form a p-type semiconductor .

Mode of Action

GaN interacts with its targets by providing superior conductivity compared to traditional silicon transistors, resulting in smaller devices and lower capacitance for the same RDS(on) . GaN exhibits exceptionally high electron mobility, typically exceeding 2000 cm²/V·s, which is several times greater than that of silicon . This high electron mobility means that electrons can quickly move through the GaN material when subjected to an electric field .

Biochemical Pathways

For instance, GaN can undergo a reaction with alpha particles, causing displacement damage effects . Also, GaN can interact with oxygen to form a gallium oxynitride (GaON) epitaxial nanolayer .

Pharmacokinetics

It’s worth noting that gan devices can handle a 100 times higher accumulated dose of radiation than standard silicon devices at a sustained temperature of 125 degrees celsius .

Result of Action

The result of GaN’s action is the creation of high-performance electronic and optoelectronic devices. GaN’s wide bandgap allows it to withstand higher voltages without breakdown, making it suitable for high-power and high-frequency devices . GaN devices can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies .

Action Environment

GaN’s performance can be influenced by environmental factors such as temperature and radiation. GaN has shown to withstand high heat and radiation for three consecutive days, logging 7 hours with a reactor at 90 percent power . This makes GaN a suitable material for use in harsh environments, such as near a nuclear reactor core . Heat was found to be more harmful to gan than radiation .

化学反应分析

Types of Reactions: Gallium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, gallium nitride can be oxidized to form gallium oxide when exposed to oxygen at high temperatures . Reduction reactions can occur when gallium nitride is treated with reducing agents, leading to the formation of elemental gallium and nitrogen gas . Substitution reactions involve the replacement of nitrogen atoms with other elements, such as phosphorus or arsenic, to form compounds like gallium phosphide or gallium arsenide .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various group V elements for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed.

Major Products: The major products formed from these reactions include gallium oxide, elemental gallium, nitrogen gas, and various gallium-based compounds such as gallium phosphide and gallium arsenide .

相似化合物的比较

Gallium nitride is often compared with other III/V semiconductors such as gallium arsenide, gallium phosphide, and indium nitride.

Gallium Arsenide: Gallium arsenide has a lower bandgap (1.42 electron volts) compared to gallium nitride, making it less suitable for high-power applications but more efficient for optoelectronic devices operating in the infrared spectrum .

Gallium Phosphide: Gallium phosphide has a bandgap of 2.26 electron volts and is commonly used in red, orange, and green light-emitting diodes. it lacks the high thermal stability and electron mobility of gallium nitride .

Indium Nitride: Indium nitride has a narrower bandgap (0.7 electron volts) and is used in high-speed electronics and optoelectronics. It shares some properties with gallium nitride but is less thermally stable .

Uniqueness of Gallium Nitride: Gallium nitride’s wide bandgap, high electron mobility, and thermal stability make it unique among these compounds, particularly for high-power and high-frequency applications .

属性

IUPAC Name

azanylidynegallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ga.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ga]
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Molecular Formula

GaN
Record name gallium(III) nitride
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Record name Gallium nitride
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DSSTOX Substance ID

DTXSID2067111
Record name Gallium nitride (GaN)
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Molecular Weight

83.730 g/mol
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Physical Description

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS]
Record name Gallium nitride
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CAS No.

25617-97-4
Record name Gallium nitride
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Record name Gallium nitride (GaN)
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Record name Gallium nitride (GaN)
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